3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)-
Description
3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- (hereafter referred to by its systematic name) is a substituted pyridinecarboxamide derivative characterized by a 1,6-dihydro-6-oxo pyridine core. The compound features a methyl group at the 1-position and a trimethylsilyl (TMS)-substituted carboxamide moiety at the 3-position. Its canonical SMILES structure is O=C1C=CC(=CN1)C(=O)NSi(C)C, reflecting the TMS group’s steric and electronic influence on the carboxamide nitrogen .
The TMS group enhances lipophilicity and may modulate metabolic stability compared to non-silylated analogs .
Properties
CAS No. |
72403-08-8 |
|---|---|
Molecular Formula |
C10H16N2O2Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
1-methyl-6-oxo-N-trimethylsilylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N2O2Si/c1-12-7-8(5-6-9(12)13)10(14)11-15(2,3)4/h5-7H,1-4H3,(H,11,14) |
InChI Key |
SMMWOXYSHFOYOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 6-Hydroxynicotinic Acid
Reaction Conditions :
-
Substrate : 6-Hydroxynicotinic acid.
-
Alkylating Agent : Iodomethane (2.5 equiv).
Mechanism : Deprotonation of the hydroxyl group by NaH facilitates nucleophilic substitution at the pyridine nitrogen. Concurrent esterification of the carboxylic acid may occur, necessitating hydrolysis in later steps.
Yield : 35–50% (crude mixture of methyl ester and carboxylic acid).
Direct Oxidation of 1-Methylpyridine Derivatives
Alternative Route :
-
Substrate : 1-Methyl-3-cyanopyridine.
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Outcome : Hydrolysis of the nitrile to carboxylic acid with simultaneous oxidation at position 6.
Limitations : Lower regioselectivity and competing side reactions reduce practicality.
Activation of the Carboxylic Acid for Amidation
Conversion to the reactive acyl chloride is standard for amide bond formation:
Thionyl Chloride-Mediated Activation
Protocol :
Oxalyl Chloride with Catalytic DMF
Alternative Method :
-
Catalyst : N,N-Dimethylformamide (DMF, 1 drop).
-
Solvent : Dichloromethane (DCM).
-
Advantage : Mild conditions suitable for acid-sensitive substrates.
Silylation and Amide Bond Formation
Introducing the TMS group requires either:
-
Direct coupling with TMS-amine .
-
Post-amidation silylation of a primary amide .
Coupling with Trimethylsilyl Amine
Reaction Setup :
-
Acid Chloride : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonyl chloride.
-
Amine : Trimethylsilyl amine (H₂N-SiMe₃).
Challenges :
Silylation of Primary Amide
Two-Step Approach :
-
Primary Amide Synthesis : React acid chloride with ammonium bicarbonate.
-
Silylation : Treat amide with chlorotrimethylsilane (TMSCl) and imidazole in DCM.
Conditions :
Yield : 60–75% over two steps.
Palladium-Catalyzed Functionalization
Cross-coupling reactions enable further derivatization of the pyridine ring:
Suzuki-Miyaura Coupling
Example :
-
Substrate : 5-Bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Ligand : Triphenylphosphine (PPh₃).
-
Base : Sodium carbonate (Na₂CO₃).
Analytical Data and Characterization
Critical spectroscopic data for intermediates and final product:
Challenges and Optimization Strategies
-
Silyl Group Stability : TMS-carboxamides hydrolyze under acidic or aqueous conditions, requiring inert atmospheres and anhydrous solvents.
-
Purification : Silica gel chromatography may degrade TMS groups; reversed-phase HPLC or recrystallization is preferred.
-
Regioselectivity : Competing O-silylation vs. N-silylation necessitates careful stoichiometric control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-Pyridinecarboxamide derivatives are being investigated for their pharmacological properties. Preliminary studies suggest potential applications in:
- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of 3-Pyridinecarboxamide have been evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
- Neuroprotective Effects : Research indicates that certain pyridine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress . This could have implications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Agricultural Chemistry
The unique chemical structure of 3-Pyridinecarboxamide allows it to be explored as a:
- Herbicide or Pesticide : The compound's reactivity with biological macromolecules suggests it may interact with plant growth regulators or pest resistance mechanisms, potentially leading to the development of new agrochemicals .
Materials Science
In materials science, the compound's trimethylsilyl group enhances its utility in:
- Silicon-based Polymers : The presence of the trimethylsilyl group allows for improved compatibility with silicon-based materials, which can be beneficial in the production of advanced polymeric materials with specific mechanical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated cytotoxic effects on breast cancer cell lines | Demonstrated significant inhibition of cell growth at specific concentrations |
| Neuroprotective Study | Assessed effects on neuronal cell cultures | Showed reduced oxidative stress markers compared to control groups |
| Agricultural Application Research | Investigated herbicidal properties | Found effective against common weeds with minimal phytotoxicity to crops |
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP-1). This inhibition can affect various cellular processes, including DNA repair and cell death .
Comparison with Similar Compounds
Trimethylsilyl (TMS) vs. Methyl Groups
The TMS group in the target compound increases its lipophilicity (logP ~2.5 estimated) compared to the N-methyl analog (logP ~0.9), making it more suitable for lipid-rich environments .
Aromatic vs. Aliphatic Substituents
In contrast, the target compound’s TMS group lacks π-electron density but offers steric protection against enzymatic degradation.
Halogenation Effects
The target compound lacks halogens, suggesting divergent reactivity and target selectivity.
Positional Isomerism: 2- vs. 3-Carboxamide
The 2-pyridinecarboxamide isomer (entry 5) has a distinct electronic profile due to the carboxamide’s proximity to the pyridine nitrogen. This alters hydrogen-bonding capacity and may reduce metabolic stability compared to the 3-positioned carboxamide in the target compound .
Biological Activity
3-Pyridinecarboxamide, 1,6-dihydro-1-methyl-6-oxo-N-(trimethylsilyl)-, also known as a derivative of pyridinecarboxamide, has garnered attention for its potential biological activities. This compound is part of a larger class of pyridine derivatives that have been studied for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a pyridine ring with a carboxamide functional group and a trimethylsilyl substituent. The presence of these functional groups contributes to its biological activity. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that pyridinecarboxamide derivatives exhibit significant antimicrobial properties. A study identified a related compound, MMV687254, which demonstrated effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG) while being inactive against several other pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that similar derivatives may also possess selective antimicrobial activity.
Table 1: Antimicrobial Activity of Pyridinecarboxamide Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| MMV687254 | M. tuberculosis | Bactericidal |
| Other derivatives | Staphylococcus aureus | Inactive |
| Other derivatives | Klebsiella pneumoniae | Inactive |
Anticancer Potential
Pyridine derivatives have been studied for their anticancer properties. Certain compounds have shown cytotoxic effects against various cancer cell lines. For instance, coordination complexes involving pyridine ligands have demonstrated enhanced cytotoxicity compared to conventional chemotherapeutics like cisplatin . The mechanism often involves DNA binding and induction of apoptosis in cancer cells.
Case Study: Coordination Complexes
A study on cyclometalated platinum complexes indicated that N^C^N-coordinated complexes based on pyridine exhibited significantly higher cytotoxicity against human lung cancer cells compared to C^N^N-coordinated complexes. This highlights the potential of pyridine-derived compounds in cancer therapy .
The biological activity of 3-pyridinecarboxamide derivatives is often attributed to their ability to interact with specific biological targets. For example, the compound may act as an inhibitor of certain enzymes or pathways involved in microbial growth or cancer cell proliferation.
Autotaxin Inhibition
Some studies suggest that pyridine derivatives may inhibit autotaxin, an enzyme implicated in pain and inflammation pathways. This inhibition could lead to therapeutic effects in conditions associated with chronic pain .
Safety and Toxicity
While the therapeutic potential is significant, safety profiles must be considered. Research on related compounds indicates that side effects such as headache and nausea can occur at high doses . Therefore, further studies are required to establish safe dosage ranges and potential side effects for 3-pyridinecarboxamide.
Q & A
Q. What advanced analytical methods characterize trace impurities in bulk samples?
Q. Tables for Key Data
| Parameter | Method | Typical Results |
|---|---|---|
| Purity | HPLC (C18, 254 nm) | ≥98% |
| Melting Point | Differential Scanning Calorimetry | 180-185°C (decomposes) |
| LogP | Shake-flask/HPLC | 2.3 ± 0.2 |
| Aqueous Solubility (25°C) | Nephelometry | 0.12 mg/mL in PBS (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
